molecular formula C12H11Br3N2 B13112189 4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide

4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide

Cat. No.: B13112189
M. Wt: 422.94 g/mol
InChI Key: FEVPYVSZCDCNCC-UHFFFAOYSA-N
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Description

4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes two bromomethyl groups attached to a bipyridine core. This compound is often used in organic synthesis and has applications in materials science, coordination chemistry, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl-substituted bipyridines.

Scientific Research Applications

4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Investigated for its potential use in the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and biological processes. The bipyridine core provides a rigid framework that enhances the stability and reactivity of the complexes formed.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar in structure but with chloromethyl groups instead of bromomethyl groups.

    4,4’-Bis(methyl)-2,2’-bipyridine: Lacks the halogen atoms, leading to different reactivity and applications.

    2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.

Uniqueness

4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide is unique due to the presence of bromomethyl groups, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C12H11Br3N2

Molecular Weight

422.94 g/mol

IUPAC Name

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine;hydrobromide

InChI

InChI=1S/C12H10Br2N2.BrH/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12;/h1-6H,7-8H2;1H

InChI Key

FEVPYVSZCDCNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr.Br

Origin of Product

United States

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